Clerostérol

Vue d'ensemble

Description

Synthesis Analysis

The biosynthesis of clerosterol involves complex biochemical processes. A notable study by Koami, Ohyama, and Fujimoto (2002) elucidates the mechanism of clerosterol biosynthesis in Ajuga hairy roots, highlighting the stereochemistry of C-28 methylation of 24-methylene sterol precursor. This process involves the transfer of a methyl group to the C-28 position, leading to a series of migrations and deprotonations that ultimately form clerosterol (Koami, Ohyama, & Fujimoto, 2002).

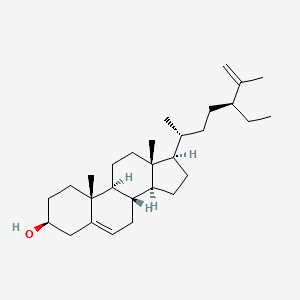

Molecular Structure Analysis

Clerosterol's molecular structure is characterized by its unique configuration and the presence of specific functional groups that define its biochemical behavior. The structure analysis reveals the importance of the C-24 cationic species and the migration processes it undergoes during biosynthesis. This intricate molecular arrangement is crucial for clerosterol's biological and chemical properties.

Chemical Reactions and Properties

Clerosterol participates in various chemical reactions, reflecting its role as a precursor to other biochemically significant compounds. Research by Okuzumi et al. (2003) demonstrates clerosterol's role as a precursor in the biosynthesis of phytoecdysteroids in Ajuga hairy roots, establishing a direct link to cyasterone, isocyasterone, and 29-norcyasterone production (Okuzumi et al., 2003). This highlights its chemical versatility and importance in natural product synthesis pathways.

Applications De Recherche Scientifique

Effets Cytotoxiques sur les Cellules de Mélanome

Le Clerostérol a été trouvé pour avoir des effets cytotoxiques sur les cellules de mélanome humain A2058 . Il inhibe la croissance de ces cellules avec une CI50 de 150 µM . Les effets cytotoxiques sont mis en évidence par la fragmentation de l'ADN, une augmentation du nombre de cellules hypodiploïdes sub-G1 et la présence de corps apoptotiques .

Induction de l'Apoptose

Le this compound induit l'apoptose, un type de mort cellulaire programmée . Ce processus est crucial pour un traitement anticancéreux efficace, et plusieurs médicaments chimiothérapeutiques sont connus pour induire l'apoptose in vitro .

Arrêt du Cycle Cellulaire

Le this compound a été trouvé pour provoquer un arrêt du cycle cellulaire à la phase sub-G1 . Cela signifie qu'il peut arrêter la division des cellules, ce qui est un mécanisme important dans le contrôle de la prolifération des cellules cancéreuses .

Dépolarisation de la Membrane Mitochondriale

Le traitement au this compound provoque une perte de potentiel membranaire mitochondrial . Ceci est un événement clé dans les premiers stades de l'apoptose cellulaire et est souvent associé à l'ouverture du pore de transition de perméabilité mitochondriale, conduisant à la libération du cytochrome c et d'autres facteurs pro-apoptotiques .

Activité Antiparasitaire

Le this compound a été trouvé actif contre T. b. brucei, un parasite qui provoque la maladie du sommeil africaine . Il a une valeur de CI50 de 53,6 µg/ml contre ce parasite .

Potentiel en Recherche Cancéreuse

Compte tenu de ses effets cytotoxiques sur les cellules de mélanome, de l'induction de l'apoptose, de l'arrêt du cycle cellulaire et de la dépolarisation de la membrane mitochondriale, le this compound présente un potentiel en recherche cancéreuse . Ses mécanismes d'action pourraient être explorés plus avant pour des applications thérapeutiques potentielles dans le traitement du cancer .

Mécanisme D'action

Target of Action

Clerosterol, a phytosterol isolated from the marine alga Codium fragile, has been found to primarily target A2058 human melanoma cells . It also interacts with drug transporters such as P-glycoprotein (Pgp) , Multidrug Resistance-associated Protein 1 (Mrp1) , and Multidrug Resistance-associated Protein 2 (Mrp2) . These targets play a crucial role in drug resistance, making them important in the context of cancer treatment.

Mode of Action

Clerosterol exerts its effects by inducing apoptotic cell death in A2058 human melanoma cells . This is evidenced by DNA fragmentation, an increase in the number of sub-G1 hypodiploid cells, and the presence of apoptotic bodies . Clerosterol treatment causes the loss of mitochondrial membrane potential . It also alters the expression of apoptosis-associated proteins, including the upregulation of Bax , downregulation of Bcl-2 , and activation of caspases 3 and 9 .

Biochemical Pathways

It is known that clerosterol influences theapoptosis pathway . The compound’s ability to upregulate Bax, downregulate Bcl-2, and activate caspases 3 and 9 suggests its involvement in the intrinsic (mitochondrial) pathway of apoptosis .

Pharmacokinetics

It is known that clerosterol can decrease the uptake of certain drugs in cells by interacting with drug transporters . This suggests that clerosterol may influence drug bioavailability, but more research is needed to fully understand these effects.

Result of Action

Clerosterol’s primary result of action is the induction of apoptotic cell death in A2058 human melanoma cells . This leads to a decrease in the growth of these cells, with an IC50 of 150 µM . Clerosterol also decreases the uptake of certain drugs in cells, potentially working against cancer multidrug resistance by inhibiting Pgp activity .

Action Environment

The environment in which clerosterol acts can influence its efficacy and stability. For instance, clerosterol is isolated from the marine alga Codium fragile , suggesting that it may be adapted to function in marine environments.

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,20-21,23-27,30H,2,7-9,11-18H2,1,3-6H3/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGKPLPBPGYSOO-FBZNIEFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2364-23-0 | |

| Record name | (-)-Clerosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,25-Stigmastadienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

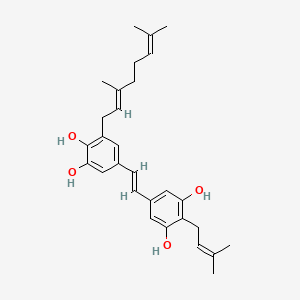

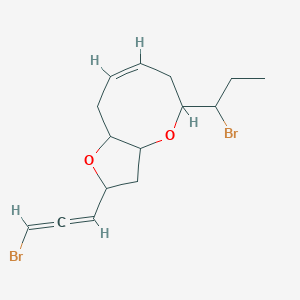

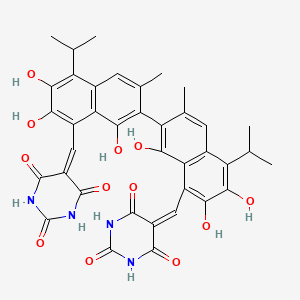

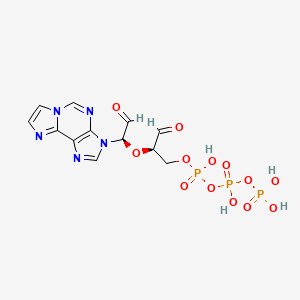

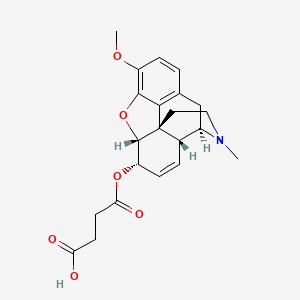

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(2,4-Dichlorophenyl)-4-methyl-2-oxo-5-phenylmethoxycarbonyl-1,6-dihydropyrimidin-3-yl]butanoic acid](/img/structure/B1233214.png)

![4'a,9'-Dihydroxy-3'-methyl-1,1',2',3,3',4',4'a,5'-octahydrospiro[indene-2,6'-[4,12]methano[1]benzofuro[3,2-e]isoquinolin]-7'(7'aH)-one](/img/structure/B1233222.png)

![Sodium;3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233226.png)